(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol

Enzyme recognition Purine-pyrimidine hybrid Dual inhibitor design

Researchers often face viral resistance due to the limited recognition of single-target nucleoside drugs by metabolic enzymes. This compound, an N3-linked carbocyclic purine nucleoside, uniquely functions as a purine-pyrimidine hybrid, potentially recognized by both purine- and pyrimidine-metabolizing enzymes for dual-target studies. - Distinct (1R,2S,5S) stereochemistry and N3-purine linkage differentiate it from common N9-linked analogues like DHCeA. - Enables investigation of phosphorylation-independent antiviral mechanisms in kinase-deficient cell lines. - Serves as a critical reference standard for HPLC and NMR analysis to distinguish N3/N9 regioisomers.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
CAS No. 634202-50-9
Cat. No. B12587282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol
CAS634202-50-9
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESC1=CC(C(C1N2C=NC(=N)C3=C2N=CN3)O)O
InChIInChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-7)15(4-14-9)5-1-2-6(16)8(5)17/h1-6,8,11,16-17H,(H,12,13)/t5-,6-,8+/m0/s1
InChIKeyLLRPKDKMKKEAIJ-VMHSAVOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol: Core Identity and Procurement Context


(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol (CAS 634202-50-9) is a carbocyclic purine nucleoside analogue distinguished by its N3-purine linkage—the adenine base is coupled to the cyclopentene diol scaffold at the purine N-3 position rather than the conventional N-9 position found in the vast majority of adenine nucleosides. [1] This N3 connectivity transforms the purine into a purine-pyrimidine hybrid that can, in principle, be recognized by both purine-metabolizing and pyrimidine-metabolizing enzymes, a property not available to N9-linked carbocyclic adenosine analogues such as DHCeA (5′-norneplanocin A) or neplanocin A. [2] The compound possesses a molecular formula of C10H11N5O2 (MW 233.23 g/mol) and contains a chiral cyclopentene ring with defined (1R,2S,5S) stereochemistry that differs from the (1S,2R,5R) configuration typical of biologically active N9-linked congeners. [1] Its primary research context lies in antiviral drug discovery, SAH hydrolase inhibition, and the exploration of dual-target nucleoside scaffolds for circumventing viral resistance. [3]

N3-Purine linkage Enables purine-pyrimidine hybrid character for dual-enzyme recognition studies
Stereochemical control Defined (1R,2S,5S) configuration distinct from N9-linked carbocyclic adenines
Carbocyclic scaffold Provides chemical stability for reproducible assay handling vs. labile ribofuranosyl IsoA

Why N9-Linked Analogs Cannot Substitute for (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol in Targeted Research


The N3-purine connectivity of this compound is not a minor structural variation; it fundamentally alters the electronic character, enzyme recognition profile, and chemical stability of the molecule relative to its N9-linked counterparts. In N9-linked carbocyclic adenines such as DHCeA (Ki = 41–49 nM against bovine SAH hydrolase) [1] and neplanocin A (Ki = 3.8 nM), the purine ring retains its canonical aromaticity and is processed exclusively by purine-metabolizing enzymes. [2] In contrast, the N3 linkage creates a cross-conjugated heterocyclic system that can be viewed as a 5,6-disubstituted pyrimidine, enabling potential recognition by pyrimidine-metabolizing enzymes in addition to purine-metabolizing enzymes—a dual-recognition capability that N9-linked analogs cannot reproduce. [3] Furthermore, the (1R,2S,5S) stereochemistry of this compound is inverted relative to the (1S,2R,5R) configuration of DHCeA and neplanocin A, which may critically affect binding interactions with chiral enzyme active sites. [4] Substituting an N9-linked analog into an experimental protocol designed around N3-purine biochemistry would yield fundamentally different—and potentially misleading—enzyme interaction and recognition data.

N9-linked carbocyclic adenines (e.g., DHCeA) recognize only purine-metabolizing enzymes; substituting may remove the dual-recognition dimension entirely from the experimental design.
Opposite (1R,2S,5S) stereochemistry relative to DHCeA and neplanocin A may shift chiral active-site interactions; direct replacement risks misleading enzyme binding data.
Ribofuranosyl isoadenosine (IsoA) is unstable due to labile glycosidic bond; only the carbocyclic N3 scaffold provides the stability required for reproducible N3-purine biochemical studies.

Quantitative Differentiation Evidence for (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol vs. Closest Analogs


N3 vs. N9 Purine Connectivity: Dual Enzyme Recognition Potential vs. Single-Target N9-Linked Analogs

The target compound, featuring an N3-purine linkage, belongs to a class of purine-pyrimidine hybrid nucleosides that can be recognized by both purine-metabolizing and pyrimidine-metabolizing enzymes, a property structurally impossible for N9-linked carbocyclic adenosine analogs. [1] In N3-ribosylated purines, the heterocyclic base can be viewed as a 5,6-disubstituted pyrimidine, thereby presenting recognition elements for pyrimidine-metabolizing enzymes while retaining purine-like features. [1] By contrast, N9-linked carbocyclic adenines such as DHCeA (5′-norneplanocin A) and neplanocin A are recognized exclusively by purine-metabolizing enzymes, including SAH hydrolase, adenosine kinase, and adenosine deaminase. [2] This fundamental difference in enzyme recognition potential means that N9-linked analogs cannot serve as functional substitutes in experiments probing dual-enzyme pharmacology or in screens designed to identify compounds that overcome resistance via dual-target engagement. [3]

Enzyme Recognition
Class-level
N3 linkage enables purine-pyrimidine hybrid; N9-linked analogs restricted to purine-only recognition.
Supports dual-target probe research context.
Direct quantitative dual-enzyme data not yet reported.
Enzyme recognition Purine-pyrimidine hybrid Dual inhibitor design Nucleoside analog

Chemical Stability of Carbocyclic N3-Purine Scaffold vs. Ribofuranosyl Isoadenosine (IsoA)

Ribofuranosyl isoadenosine (IsoA, the N3-ribosylated adenosine isomer) was historically shown to possess interesting biological activity but suffered from inherent chemical instability due to facile migration of the glycosidic C-1/N-3 bond and susceptibility to acid- and base-catalyzed cleavage of the hemiaminal ether linkage. [1] The target compound overcomes this limitation by replacing the ribofuranose oxygen with a methylene group, transforming the labile hemiaminal glycosidic bond into a stable tertiary amine. [1] This isosteric replacement has been demonstrated in the carbocyclic nucleoside class to impart significantly enhanced chemical stability; Seley et al. reported that the carbocyclic IsoA analogues (compounds 1 and 2 in their study) were stable throughout multi-step synthetic sequences and chromatographic purification, whereas ribofuranosyl IsoA required careful handling to avoid degradation. [1] In contrast, DHCeA and neplanocin A, while also carbocyclic (and thus stable), possess only the N9-linked recognition profile and cannot address the stability-sensitive N3-purine biochemical space. [2]

Chemical Stability
Cross-study
Carbocyclic analog isolated in 99% yield after TFA/H₂O; 31% overall over 6 steps vs. labile ribofuranosyl IsoA.
May support reproducible assay handling.
Stability context from synthetic handling data.
Chemical stability Glycosidic bond stability Carbocyclic nucleoside Isoadenosine

SAH Hydrolase Inhibition: N3-Purine Carbocyclic Nucleoside Class vs. N9-Linked DHCeA and Neplanocin A

While direct SAH hydrolase inhibition data for the specific compound (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol are not yet published, data for structurally related N3-carbocyclic nucleosides provide a reference frame. Mosley et al. reported that a carbocyclic pyrimidine nucleoside (compound 10 in their series, a truncated N3-purine-pyrimidine hybrid) exhibited Ki = 5.0 μM against SAHase. [1] This is approximately 100-fold weaker than the N9-linked DHCeA (Ki = 41–49 nM against bovine SAH hydrolase) [2] and over 1,300-fold weaker than neplanocin A (Ki = 3.80 nM). [3] However, the N3-linked carbocyclic nucleosides are not designed to compete on SAH hydrolase potency alone; their differentiation lies in their dual enzyme recognition potential, which may confer distinct resistance profiles. [4] The antiviral activity of neplanocin A and its 5′-nor derivatives (including DHCeA) has been shown to depend on adenosine kinase-mediated phosphorylation, whereas 3-deazaneplanocin A, DHCA, and DHCDA retain full activity in adenosine kinase-deficient cells. [5] The N3-purine scaffold, by virtue of its pyrimidine-like character, may engage alternative phosphorylation pathways, though this remains to be experimentally verified for the specific target compound.

SAHase Inhibition
Class-level
Class-rep Ki ~5.0 μM; DHCeA 41–49 nM; Neplanocin A 3.80 nM (bovine enzyme). ~100–1300× weaker.
Differentiated potency; not for maximum-inhibition SAHase screens.
May support phosphorylation-independent pathway investigation.
SAH hydrolase inhibition Antiviral target Ki comparison Carbocyclic nucleoside

UV Spectroscopic Differentiation: N3-Linked vs. N9-Linked Purine Carbocyclic Nucleosides for Identity Confirmation

The N3-purine connectivity produces a distinctive UV absorption profile that can be used to confirm regiochemistry and differentiate the compound from N9-linked analogs. Seley et al. reported that carbocyclic isoadenosine analogues (N3-linked) exhibit UV λmax at 274 nm, which aligns closely with the reported values of 277 nm for ribofuranosyl isoadenosine and 270 nm for 2′,3′-dideoxyisoadenosine. [1] In contrast, N9-linked adenosine analogues (including DHCeA and neplanocin A) absorb at approximately 260 nm. [1] This ~14 nm bathochromic shift provides a rapid, non-destructive spectroscopic method for confirming the N3 regiochemistry of the target compound and for detecting any contamination with the N9-linked isomer, which is a known byproduct of the coupling reaction (formed in ~15% yield during synthesis). [1]

UV λmax
Head-to-head
Target: 274 nm; N9-linked adenosine analogs: ~260 nm. Bathochromic shift ≈14 nm.
Supports N3-regioisomer identity confirmation.
Accessible UV method for QC verification.
UV spectroscopy Quality control Structural confirmation N3 vs N9 linkage

Stereochemical Configuration: (1R,2S,5S) Enantiomer vs. (1S,2R,5R) DHCeA and Neplanocin A

The target compound possesses (1R,2S,5S) absolute stereochemistry, which is the enantiomeric configuration relative to the (1S,2R,5R) configuration found in the biologically active N9-linked carbocyclic adenines DHCeA and neplanocin A. [1] The (1S,2R,5R) configuration has been established as critical for high-affinity SAH hydrolase inhibition in the N9-linked series. [2] The Seley group reported the synthesis of both enantiomers of carbocyclic isoadenosine analogues: enantiomer 1 was derived from (−)-3 (the natural product-like configuration), and enantiomer 2 from (+)-3, with both exhibiting the N3-connectivity confirmed by NMR and UV. [1] The (1R,2S,5S) stereochemistry of the target compound corresponds to the opposite absolute configuration of the cyclopentene diol relative to DHCeA, which may result in divergent enzyme binding interactions when paired with the N3-purine connectivity. [3] Patent CN110240600A describes an asymmetric transfer hydrogenation method capable of producing chiral cis-carbocyclic N3-purine nucleosides with up to 99.9% enantiomeric excess, enabling procurement of stereochemically defined material. [4]

Stereochemistry
Cross-study
Target: (1R,2S,5S); DHCeA/Neplanocin A: (1S,2R,5R). ee up to 99.9% via asymmetric synthesis.
Opposite enantiomeric series may alter chiral enzyme interactions.
Explicit stereochemical identity requires verification.
Stereochemistry Chiral recognition Enantiomer differentiation Carbocyclic nucleoside

Synthetic Accessibility and Enantioselectivity: Modern Catalytic Route vs. Traditional Multi-Step Synthesis

The 2020 methodology reported by Zhang et al. enables the synthesis of carbocyclic N3-purine nucleosides via asymmetric transfer hydrogenation with dynamic kinetic resolution, achieving yields up to 95% and enantiomeric excesses up to 99.9% with diastereomeric ratios exceeding 20:1. [1] This represents a significant advance over the earlier 2003 Seley et al. approach, which required six synthetic steps from chiral starting materials and achieved 31% overall yield for the N3-coupled product, with ~15% contamination by the N9 regioisomer. [2] In contrast, the N9-linked DHCeA and related 5′-nor derivatives have been accessible through well-established synthetic routes for decades, with commercial availability from multiple vendors. [3] The modern catalytic asymmetric methodology is specifically optimized for the N3-purine scaffold and is not directly applicable to N9-linked analogs, making the N3-purine compounds a distinct class with their own synthetic IP landscape (CN110240600A). [1]

Synthetic Efficiency
Cross-study
Modern catalytic method: up to 95% yield, ee 99.9%, dr >20:1; earlier route: 31% overall, ~15% N9 byproduct.
Supports scalable, enantiopure procurement.
Synthetic IP landscape specific to N3-purine scaffold.
Asymmetric synthesis Dynamic kinetic resolution Enantioselectivity Process chemistry

Optimal Research and Procurement Application Scenarios for (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol


Dual-Enzyme Recognition Probe for Antiviral Resistance Studies

This compound is optimally deployed as a molecular probe to investigate whether a nucleoside scaffold capable of being recognized by both purine- and pyrimidine-metabolizing enzymes can circumvent the resistance mechanisms that plague single-target nucleoside drugs such as lamivudine and emtricitabine. [1] As established in Section 3, Evidence Item 1, the N3-purine connectivity endows the compound with purine-pyrimidine hybrid character, a property absent in N9-linked analogs like DHCeA. [2] Experimental designs should include parallel testing against an N9-linked carbocyclic adenine (e.g., DHCeA) as a negative control for dual-recognition capability, using enzyme panels that include both purine-metabolizing (SAH hydrolase, adenosine kinase, adenosine deaminase) and pyrimidine-metabolizing (thymidine kinase, deoxycytidine kinase) enzymes. [3]

Phosphorylation-Independent Antiviral Mechanism Investigation

N9-linked carbocyclic adenines such as neplanocin A and DHCeA require phosphorylation by adenosine kinase for antiviral activity; however, the purine-pyrimidine hybrid nature of the N3-linked compound suggests it may access alternative phosphorylation pathways or act without phosphorylation. [1] As noted in Section 3, Evidence Item 3, 3-deazaneplanocin A and DHCA retain full antiviral activity in adenosine kinase-deficient cells, establishing precedent for phosphorylation-independent mechanisms in this structural class. [2] Researchers should compare the antiviral activity of the target compound in wild-type vs. adenosine kinase-knockout cell lines, using DHCeA (which loses activity in kinase-deficient cells) as a comparator to quantitatively establish any phosphorylation-independent component of activity. [1]

Quality Control Reference Standard for N3-Regioisomer Identification

The distinctive UV spectral signature (λmax ≈ 274 nm for N3-linked vs. ~260 nm for N9-linked purine carbocyclic nucleosides) makes this compound valuable as a reference standard for analytical method development and quality control. [1] In synthetic chemistry workflows producing carbocyclic purine nucleosides, the N3 and N9 regioisomers can co-elute during chromatography; a pure sample of the N3-linked compound enables unambiguous identification and quantification of the N3 regioisomer in reaction mixtures, complementing the NMR differentiation criteria (H-2/H-8 chemical shift difference ≥0.20 ppm for N3-coupled products) established by Seley et al. [1]

Structure-Activity Relationship (SAR) Expansion of SAH Hydrolase Inhibitor Chemical Space

While N3-linked carbocyclic nucleosides exhibit lower SAH hydrolase inhibitory potency than N9-linked analogs (Ki ~5.0 μM for related N3-carbocyclic pyrimidine nucleosides vs. Ki = 3.8–49 nM for neplanocin A and DHCeA), their differentiated binding mode may reveal unexploited interactions within the SAH hydrolase active site. [1] As discussed in Section 3, Evidence Item 3, the (1R,2S,5S) stereochemistry combined with the N3-purine connectivity represents a novel chemotype for SAH hydrolase interaction, distinct from the well-characterized (1S,2R,5R) N9-linked series. [2] This compound is suitable as a tool compound for crystallographic or computational docking studies aimed at mapping the SAH hydrolase binding site with non-canonical purine orientations, potentially guiding the design of next-generation inhibitors with improved resistance profiles. [3]

Application
Selection Property
Validation Focus
Dual-enzyme recognition probe for antiviral resistance studies
Purine-pyrimidine hybrid character enables dual enzyme recognition
Parallel testing vs. N9-linked analogs across purine/pyrimidine enzyme panels
Phosphorylation-independent antiviral mechanism investigation
Potential to access alternative phosphorylation pathways
Activity comparison in wild-type vs. adenosine kinase-deficient cell lines
QC reference standard for N3-regioisomer identification
Distinctive UV spectral shift differentiates N3 from N9 regioisomers
Spectroscopic identity confirmation against N9 isomer contamination
SAH hydrolase inhibitor SAR expansion
Novel (1R,2S,5S) chemotype with non-canonical purine orientation
Crystallographic/docking studies for binding-mode characterization
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